molecular formula C9H7ClN2OS B2935621 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde CAS No. 692287-27-7

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2935621
CAS No.: 692287-27-7
M. Wt: 226.68
InChI Key: CIKCEQSMBBBVAQ-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a carbaldehyde group at position 2 and a 2-chloro-1,3-thiazol-5-ylmethyl group at position 1. This structure combines reactive moieties (aldehyde and chloro-thiazole) that are commonly associated with biological activity, particularly in agrochemicals and pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-9-11-4-8(14-9)5-12-3-1-2-7(12)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKCEQSMBBBVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable halide with thiourea or thioamide derivatives.

  • Introduction of the Chloro Group: Chlorination of the thiazole ring at the 2-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

  • Coupling with Pyrrole: The thiazole derivative is then coupled with pyrrole-2-carbaldehyde using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The chloro group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, and reaction conditions that favor nucleophilic substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted thiazoles with different functional groups.

Scientific Research Applications

While specific applications of "1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde" are not detailed in the provided search results, the compound and its related structures appear in scientific research for various purposes .

Basic Information
this compound has the molecular formula C9H7ClN2OSC_9H_7ClN_2OS and a molecular weight of 226.683 . Key properties include:

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 396.9±45.0 °C at 760 mmHg
  • Flash Point: 193.8±28.7 °C
  • Melting Point: 58-60°C

Related Research Areas
The search results highlight the use of thiazole and pyrrole derivatives in medicinal chemistry, particularly in the development of anticancer and anticonvulsant agents .

  • Thiazoles: Thiazole-containing compounds have demonstrated anticancer activity . For example, one study notes that a thiazole-pyridine hybrid showed better anti-breast cancer efficacy than 5-fluorouracil, possibly due to the presence of a chlorine (Cl) group .
  • Pyrroles: Pyrrole biomolecules have demonstrated potential as anti-inflammatory and anticancer agents .
  • Thiazole-integrated pyrrolidin-2-one: These analogues displayed anticonvulsant activity. Analogue 2 , 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed the most activity, with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg and a median toxic dose (TD 50) of 170.2 mg/kg, resulting in a protection index (PI) of 9.2 .

Potential Applications
Given the presence of both a thiazole and a pyrrole moiety, "this compound" might be useful as a building block in the synthesis of more complex molecules with potential biological activity . The documented uses of related compounds suggest it could be explored in the context of:

  • Anticancer drug development
  • Anti-inflammatory drug development
  • Anticonvulsant drug development

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide
This is a related compound with a molecular weight of 345.8 g/mol .

  • Molecular Formula: C15H12ClN5OS
  • IUPAC Name: N-[(E)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]methylideneamino]pyridine-4-carboxamide

Mechanism of Action

The mechanism by which 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional features of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde with related compounds:

Compound Name Core Structure Functional Groups Key Structural Differences
This compound Pyrrole + thiazole Aldehyde, chloro-thiazole
Clothianidin (ISO); 3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine Nitroguanidine + thiazole Nitroguanidine, chloro-thiazole Nitroguanidine instead of pyrrole-aldehyde
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate () Thiazolidinone + dichlorothiazole Ester, thiazolidinone, dichloro-thiazole Thiazolidinone ring replaces pyrrole
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylate () Triazole + thiazole Ester, triazole, chloro-thiazole Triazole core instead of pyrrole
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime () Pyrazole + thiazole Aldehyde oxime, chloro-thiazole Pyrazole core and oxime substituent

Key Observations :

  • The pyrrole-thiazole scaffold is structurally distinct from thiazolidinone () or triazole () cores, which may influence binding affinity to biological targets.

Characterization Tools :

  • X-ray crystallography (e.g., SHELX, ORTEP-3) is critical for confirming structures of thiazole-containing compounds, as demonstrated in , and 7.
  • NMR and IR spectroscopy are standard for functional group verification ().
Physicochemical Properties
  • Chloro-thiazole Motif : Enhances lipophilicity and bioactivity across all analogues, as seen in clothianidin’s insecticidal efficacy .

Biological Activity

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde (CAS Number: 692287-27-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its structural characteristics that contribute to these effects.

The compound's molecular formula is C₉H₇ClN₂OS, with a molecular weight of approximately 226.683 g/mol. It has a density of 1.4 g/cm³ and a boiling point of about 396.9 °C at 760 mmHg. The melting point of this compound is reported to be between 58-60 °C .

Antibacterial Activity

Recent studies indicate that compounds containing the pyrrole and thiazole moieties exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have shown promising results:

CompoundTarget BacteriaMIC (μg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5
This compoundS. aureusTBD

In particular, derivatives related to pyrrole have been noted for their efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 3.125 μg/mL against S. aureus . This suggests that the presence of the thiazole group may enhance antibacterial activity.

Antifungal Activity

The antifungal potential of similar pyrrole derivatives has also been evaluated. Compounds derived from pyrroles have demonstrated activity against various fungal strains:

CompoundTarget FungiMIC (μg/mL)
Pyrrole Derivative CCandida albicans0.0048
Pyrrole Derivative DFusarium oxysporum56.74

These findings highlight the versatility of pyrrole-containing compounds in combating fungal infections, with some exhibiting very low MIC values .

Case Studies

A notable study investigated the synthesis and biological evaluation of several pyrrole derivatives, including this compound. The study concluded that modifications in the structural framework significantly influenced the biological activity:

"The introduction of halogen substituents at specific positions on the pyrrole ring was found to enhance both antibacterial and antifungal activities" .

Another research article focused on the synthesis of new pyrrole-based compounds and their in vitro activities against Mycobacterium tuberculosis, where certain derivatives exhibited MIC values as low as 0.4 μM, indicating strong potential for further development into therapeutic agents .

Q & A

Synthesis and Reaction Optimization

Basic: What are the standard synthetic routes for 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde? The compound can be synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, the chlorothiazole moiety may be introduced via alkylation of a pyrrole precursor using 2-chloro-1,3-thiazol-5-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . The aldehyde group is typically introduced via formylation using POCl₃/DMF (Vilsmeier-Haack conditions), followed by hydrolysis .

Advanced: How can researchers optimize low yields in the alkylation step during synthesis? Low yields often arise from steric hindrance or competing side reactions. Optimize by:

  • Using polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
  • Monitoring reaction progress via TLC or HPLC to terminate the reaction before decomposition .

Structural Characterization

Basic: What crystallographic tools are recommended for resolving the compound’s structure? Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS is ideal for determining bond lengths, angles, and stereochemistry. ORTEP-3 can generate thermal ellipsoid diagrams to visualize disorder or dynamic effects .

Advanced: How to address discrepancies between calculated and observed XRD data? Discrepancies may arise from twinning, poor crystal quality, or anisotropic effects. Solutions include:

  • Re-refining data with SHELXL’s TWIN/BASF commands for twinned crystals.
  • Using high-resolution synchrotron data to reduce noise.
  • Validating hydrogen positions via DFT calculations .

Purity and Analytical Methods

Basic: Which analytical techniques are used to assess purity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) to quantify impurities.
  • ¹H/¹³C NMR : Confirm absence of unreacted starting materials (e.g., residual pyrrole or thiazole peaks).
  • FTIR : Verify aldehyde C=O stretch (~1700 cm⁻¹) and thiazole C-Cl vibrations (~650 cm⁻¹) .

Advanced: How to resolve overlapping signals in NMR spectra?

  • Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
  • Employ deuterated solvents with minimal proton interference (e.g., DMSO-d₆).
  • Apply line-shape simulation software (e.g., MestReNova) for deconvolution .

Reaction Mechanism and Byproduct Analysis

Advanced: What are the common side products in the Vilsmeier-Haack formylation of pyrrole derivatives? Byproducts include:

  • Over-oxidized species : Carboxylic acids from prolonged hydrolysis.
  • Dimerization products : Caused by radical intermediates under acidic conditions.
    Mitigate by:
  • Strict temperature control (0–5°C during formylation).
  • Adding radical scavengers (e.g., BHT) .

Biological Activity and Structure-Activity Relationships (SAR)

Advanced: How does the chlorothiazole-pyrrole scaffold influence bioactivity? The thiazole ring enhances π-π stacking with biological targets (e.g., enzymes or receptors), while the aldehyde group serves as a reactive handle for Schiff base formation. Comparative studies with analogues (e.g., clothianidin, a neonicotinoid) suggest pesticidal potential via nicotinic acetylcholine receptor binding .

Safety and Handling

Basic: What safety precautions are required for handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential aldehyde volatility.
  • Store in airtight containers away from oxidizers and moisture .

Data Reproducibility Challenges

Advanced: Why might crystallization attempts fail despite high purity?

  • Polymorphism : Screen solvents (e.g., EtOAc/hexane) to isolate stable forms.
  • Solvate formation : Use anhydrous solvents and slow evaporation.
  • Seeding : Introduce microcrystals of a similar compound to induce nucleation .

Computational Modeling

Advanced: How to model the compound’s electronic properties for SAR studies?

  • Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO).
  • Simulate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Validate with experimental UV-Vis spectra .

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